Acidity (pKa): Enhanced Nucleophilicity of Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) vs. 2-Mercaptothiophene
The predicted pKa of the mercapto group in Ethanone, 1-(2-mercapto-3-thienyl)- (9CI) is 5.53±0.50 . This value is more acidic compared to the predicted pKa of 6.38±0.43 for the unsubstituted 2-mercaptothiophene . The lower pKa indicates a stronger acid, meaning the target compound's thiol group is more readily deprotonated under mildly basic conditions to form a more reactive thiolate anion [1]. This enhanced nucleophilicity is a direct consequence of the electron-withdrawing acetyl group in the ortho position.
Comparator: 6.38 ± 0.43
Δ ~0.85 log units more acidic
| Evidence Dimension | Acidity (pKa of -SH group) |
|---|---|
| Target Compound Data | 5.53 ± 0.50 |
| Comparator Or Baseline | 2-Mercaptothiophene: 6.38 ± 0.43 |
| Quantified Difference | ~0.85 log units more acidic |
| Conditions | Predicted values using ACD/Labs or similar software |
Why This Matters
This quantifiable difference in acidity translates to a higher proportion of the reactive thiolate form at a given pH, which is a key factor in predicting reaction rates for thiol alkylations, Michael additions, and metal coordination in synthetic applications.
- [1] Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action (3rd ed.). Academic Press. View Source
